3-(1-Hydroxyethyl)-2-methylphenol, also known as o-cresol hydroxyethyl derivative, is an organic compound with significant applications in various fields, particularly in organic synthesis and material science. This compound features a hydroxyl group and a methyl group on a benzene ring, contributing to its unique chemical properties.
This compound can be synthesized through various methods, primarily involving the alkylation of 2-methylphenol with ethylene oxide. It is commercially available from chemical suppliers and can also be produced in laboratory settings.
3-(1-Hydroxyethyl)-2-methylphenol belongs to the class of phenolic compounds, specifically phenol derivatives. It is classified based on its functional groups and its structure as a substituted phenol.
Several synthetic routes can be employed for the production of 3-(1-Hydroxyethyl)-2-methylphenol:
The molecular formula of 3-(1-Hydroxyethyl)-2-methylphenol is C₉H₁₂O₂. Its structure can be represented as follows:
Property | Value |
---|---|
Molecular Formula | C₉H₁₂O₂ |
Molecular Weight | 152.19 g/mol |
IUPAC Name | 3-(1-hydroxyethyl)-2-methylphenol |
InChI | InChI=1S/C9H12O2/c1-6-8(7(2)10)4-3-5-9(6)11/h3-5,7,10-11H,1-2H3 |
3-(1-Hydroxyethyl)-2-methylphenol can participate in various chemical reactions:
The mechanism of action for 3-(1-Hydroxyethyl)-2-methylphenol primarily involves its reactivity due to the presence of hydroxyl and methyl groups on the aromatic ring. The hydroxyl group can participate in hydrogen bonding and acts as a nucleophile in various reactions.
The reactivity patterns include:
3-(1-Hydroxyethyl)-2-methylphenol is typically a colorless or pale yellow liquid with a characteristic odor. It has moderate solubility in water due to its polar hydroxyl group.
The compound exhibits typical phenolic characteristics:
3-(1-Hydroxyethyl)-2-methylphenol has diverse applications:
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1